5-Bromo-2-methyl-4-phenyl-1,3-oxazole
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Overview
Description
5-Bromo-2-methyl-4-phenyl-1,3-oxazole is a chemical compound with the CAS Number: 20662-93-5. It has a molecular weight of 238.08 . The IUPAC name for this compound is 5-bromo-2-methyl-4-phenyl-1,3-oxazole .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as 5-Bromo-2-methyl-4-phenyl-1,3-oxazole, can be achieved through various methods. One such method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole is represented by the linear formula C10H8BrNO . The InChI code for this compound is 1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-2-methyl-4-phenyl-1,3-oxazole can be diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-methyl-4-phenyl-1,3-oxazole include a boiling point of 308.3°C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8℃ .Scientific Research Applications
Summary of the Application
Oxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Oxazole derivatives have a wide spectrum of biological activities, which has drawn the attention of researchers around the globe .
Methods of Application
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Results or Outcomes
The presence of hetero atoms or groupings in oxazole derivatives imparts preferential specificities in their biological responses . Substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-methyl-4-phenyl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOYSHJWCWOWNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)Br)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340000 |
Source
|
Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
CAS RN |
20662-93-5 |
Source
|
Record name | 5-Bromo-2-methyl-4-phenyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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